ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Description
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an amino group at the 2-position and an ester group at the 1-position. Its stereochemistry (1S,2R) is critical for its physicochemical and biological properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for designing molecules with constrained conformations.
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355895 | |
| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179601-38-8 | |
| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lipase-Catalyzed Enantioselective Hydrolysis
The most widely documented method for synthesizing ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves enzymatic resolution using lipases. Pseudomonas cepacia lipase (PCL) is particularly effective in hydrolyzing racemic trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, selectively cleaving the ester bond of the (1R,2S)-enantiomer while leaving the desired (1S,2R)-configuration intact. The reaction typically proceeds in aqueous-organic biphasic systems, with solvents such as ethanol or methanol enhancing enzyme stability and substrate solubility.
Key parameters for this method include:
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Temperature : 30–40°C to balance reaction rate and enzyme activity.
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pH : Maintained at 7.0–8.0 using phosphate buffers.
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Substrate concentration : Optimized at 100–200 mM to prevent substrate inhibition.
Under these conditions, enantiomeric excess (ee) values exceeding 99% are achievable, with yields of 45–50% for the target isomer.
Industrial-Scale Implementation
To scale up enzymatic resolution, flow microreactor systems have been adopted. These systems minimize mass transfer limitations and improve reaction efficiency by ensuring continuous substrate-enzyme contact. For example, a packed-bed reactor loaded with immobilized PCL can process 500 L of racemic substrate per batch, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. Post-reaction, the product is isolated via extraction with ethyl acetate and crystallized under reduced pressure to ≥99.5% purity.
Chiral Starting Material Approaches
Use of Enantiopure Precursors
Alternative routes employ chiral starting materials to avoid the need for resolution. For instance, (1S,2R)-2-aminocyclohexanol, derived from enzymatic reduction of 2-aminocyclohexanone, is esterified with ethyl chloroformate in the presence of triethylamine. This one-pot reaction proceeds at 0–5°C to minimize racemization, yielding the target compound in 72–78% isolated yield with 98% ee.
Asymmetric Hydrogenation
While less common, asymmetric hydrogenation of 2-nitrocyclohexene carboxylates using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) has been explored. This method achieves 85–90% ee but requires high-pressure hydrogen (50–100 bar) and specialized equipment, limiting its industrial applicability.
Biocatalytic Innovations
Exploration of Alternative Hydrolases
Recent studies have screened microbial hydrolases for improved enantioselectivity. For example, Acinetobacter sp. JNU9335 demonstrated moderate activity (E = 21) in hydrolyzing methyl 3-cyclohexene-1-carboxylate, suggesting potential adaptability for cyclohexane-derived substrates. However, its efficiency for this compound remains untested.
Comparative Analysis of Preparation Methods
| Method | Yield | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Enzymatic Resolution | 45–50% | >99 | 24–48 h | High |
| Chiral Precursor Esterification | 72–78% | 98 | 6–8 h | Moderate |
| Asymmetric Hydrogenation | 60–65% | 85–90 | 12–18 h | Low |
Enzymatic resolution remains the gold standard for industrial production due to its scalability and exceptional enantioselectivity. Chiral precursor methods offer higher yields but require costly enantiopure starting materials.
Industrial Production Considerations
Solvent and Catalyst Recycling
Ethanol is preferred over methanol in large-scale processes due to its lower toxicity and ease of recycling via distillation. Immobilized lipase catalysts can be reused for 10–15 batches without significant activity loss, reducing production costs by 20–30%.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds.
Scientific Research Applications
Scientific Research Applications
The applications of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can be categorized into several key areas:
Chemistry
- Chiral Building Block : It serves as a crucial chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry allows for the development of compounds with specific optical activities, essential in asymmetric synthesis.
Biology
- Biochemical Studies : The compound is studied for its interactions with enzymes and receptors, making it relevant in enzyme mechanism studies and biochemical assays. Its structural similarity to naturally occurring amino acids enhances its potential as a substrate in various biological reactions.
Medicine
- Pharmaceutical Intermediate : this compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate neurotransmitter pathways positions it as a candidate for drug development aimed at treating neurological disorders.
Industrial Applications
- Fine Chemicals Production : The compound is employed in producing fine chemicals and agrochemicals. Its versatility allows it to be a precursor for various industrial products, enhancing its applicability in chemical manufacturing processes.
Case Studies
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Stereochemical Impact : The (1S,2R) configuration likely optimizes binding to biological targets compared to other stereoisomers, but detailed pharmacokinetic studies are lacking.
- Substituent Effects : Bulky groups (e.g., phenyl) improve lipophilicity but may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique stereochemical configuration and functional groups enable it to interact with biological systems, influencing numerous biochemical pathways. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features:
- Amino Group : Contributes to hydrogen bonding and interaction with biological macromolecules.
- Carboxylate Ester : Enhances solubility and stability, facilitating its bioactivity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The stereochemistry of the compound is crucial for its binding affinity and biological effects. Key mechanisms include:
- Enzyme Inhibition/Activation : The compound can modulate enzymatic activities by binding to active sites or altering enzyme conformations.
- Receptor Modulation : It may influence receptor signaling pathways, affecting cellular responses.
1. Enzymatic Interactions
Studies have demonstrated that this compound interacts selectively with various enzymes. For instance:
| Enzyme | IC50 Value (nM) | Effect |
|---|---|---|
| FGFR1 | 15.0 | Inhibition of growth factor signaling |
| ERK1/2 | 20.0 | Modulation of cell proliferation |
These interactions suggest potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .
2. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Xenograft Studies : In vivo studies showed that administration of this compound significantly delayed tumor growth in xenograft models, indicating its potential as an anticancer agent .
- Neurological Disorders : Preliminary research suggests that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
This compound exhibits distinct biological activities compared to its enantiomeric forms and related compounds:
| Compound | Biological Activity |
|---|---|
| Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | Different receptor interactions; less potent |
| Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide | Enhanced solubility; varied enzyme interactions |
Q & A
Q. What are the key synthetic routes for preparing ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate, and how do stereochemical outcomes vary with reaction conditions?
The synthesis typically involves stereoselective cyclopropanation or bicyclohexane ring formation. For example, intramolecular cyclopropanation of azide derivatives (e.g., compound 11 in ) under palladium catalysis yields bicyclic intermediates. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Reaction conditions such as solvent polarity (e.g., methanol vs. acetonitrile) and temperature significantly influence diastereomeric ratios. Post-synthetic modifications, like acid hydrolysis of isopropylidene-protected intermediates (), are critical for final product isolation .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Nuclear Magnetic Resonance (NMR): and NMR are used to verify stereochemistry via coupling constants (e.g., vs. ) and NOE correlations. For example, bicyclo[3.1.0]hexane derivatives show distinct proton environments for axial vs. equatorial substituents ().
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and absence of impurities (e.g., HRMS data for compound 1a in matches calculated values within 1 ppm error).
- Optical Rotation/Polarimetry: Essential for verifying enantiomeric excess, especially after chiral resolution steps ().
Q. What safety protocols are critical when handling this compound derivatives?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H314 hazard, ).
- Ventilation: Work in a fume hood to prevent inhalation of aerosols (P271, ).
- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation (P233/P235, ).
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved, and what methods validate their separation?
- Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases. Resolution is monitored via retention time differences ( ).
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) selectively process one enantiomer. Validate using circular dichroism (CD) spectroscopy or X-ray crystallography ().
Q. What computational approaches are used to predict the biological activity or binding interactions of this compound derivatives?
- Density Functional Theory (DFT): Calculates molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites ().
- Molecular Docking: Simulates ligand-receptor interactions (e.g., with cyclopropane-binding enzymes) using AutoDock Vina. Parameters include binding energy (ΔG) and hydrogen-bonding patterns ().
- Molecular Dynamics (MD): Assesses stability of ligand-protein complexes over 100-ns simulations (RMSD < 2 Å indicates stable binding, ).
Q. How does the stability of this compound vary under different pH and temperature conditions?
- pH Stability: Hydrolyzes rapidly under acidic conditions (pH < 3) via ester cleavage. Neutral/basic conditions (pH 7–9) favor stability for >24 hours ().
- Thermal Stability: Decomposition occurs above 80°C (TGA data in ). For long-term storage, lyophilization or cryopreservation at -20°C is recommended ( ).
Q. What strategies optimize the diastereoselectivity in Diels-Alder reactions involving this compound precursors?
- Lewis Acid Catalysts: Eu(fod) or TiCl enhance endo selectivity by coordinating to the dienophile ( ).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rates and selectivity compared to nonpolar solvents (e.g., toluene) ( ).
Contradictions and Limitations in Current Research
- Stereochemical Assignments: Some studies (e.g., vs. 10) report conflicting diastereomeric ratios for similar intermediates, likely due to variations in catalyst loading or reaction time.
- Bioactivity Data: Limited ecotoxicological data exist (H400/H410 hazards in ), necessitating further environmental impact studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
